molecular formula C18H20N6O3S B10991183 methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10991183
M. Wt: 400.5 g/mol
InChI Key: REIJNPFHDPZALA-UHFFFAOYSA-N
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Description

Methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a tetrazole moiety, and a carboxylate ester group, making it an interesting subject for chemical research and potential pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Tetrazole Moiety: The tetrazole group is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The phenyl group with the tetrazole moiety can be coupled to the thiazole ring using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound can be used to study enzyme interactions, particularly those involving thiazole and tetrazole rings. It may also serve as a probe for investigating metabolic pathways.

Medicine

Potential pharmaceutical applications include its use as a lead compound for drug development. The presence of the tetrazole ring suggests it could act as an angiotensin receptor blocker, similar to drugs used to treat hypertension.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate would depend on its specific application. In a pharmaceutical context, it might interact with specific receptors or enzymes, inhibiting or modulating their activity. The tetrazole ring could mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Losartan: An angiotensin II receptor antagonist with a tetrazole ring.

    Thiazole-based Compounds: Various thiazole derivatives used in pharmaceuticals and materials science.

Uniqueness

What sets methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate apart is its combination of a thiazole ring, a tetrazole moiety, and a carboxylate ester group

Properties

Molecular Formula

C18H20N6O3S

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[[2-(5-methyltetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H20N6O3S/c1-10(2)9-14-15(17(26)27-4)19-18(28-14)20-16(25)12-7-5-6-8-13(12)24-11(3)21-22-23-24/h5-8,10H,9H2,1-4H3,(H,19,20,25)

InChI Key

REIJNPFHDPZALA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=NC(=C(S3)CC(C)C)C(=O)OC

Origin of Product

United States

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